molecular formula C18H20BrNO5S B11349594 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11349594
M. Wt: 442.3 g/mol
InChI Key: NOZUOQSBIILBSU-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromofuran ring, a dioxidotetrahydrothiophenyl group, and a methylphenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and amide formation, to introduce the dioxidotetrahydrothiophenyl and methylphenoxyacetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its reactivity and properties.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized furan compounds.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bromofuran ring and dioxidotetrahydrothiophenyl group may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromofuran-2-yl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
  • N-[(5-bromofuran-2-yl)methyl]-2-(trifluoromethyl)aniline

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dioxidotetrahydrothiophenyl group, in particular, differentiates it from other similar compounds and may contribute to its specific biological activities and industrial uses.

Properties

Molecular Formula

C18H20BrNO5S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H20BrNO5S/c1-13-4-2-3-5-16(13)24-11-18(21)20(10-15-6-7-17(19)25-15)14-8-9-26(22,23)12-14/h2-7,14H,8-12H2,1H3

InChI Key

NOZUOQSBIILBSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

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